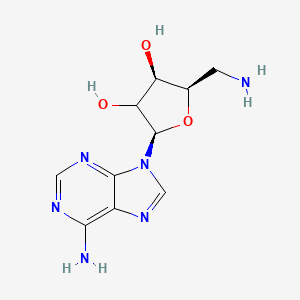
Saikosaponin S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Saikosaponin S is a triterpenoid saponin compound predominantly found in the roots of the Bupleurum species, a traditional Chinese medicinal herb. This compound is known for its diverse pharmacological activities, including anti-inflammatory, antiviral, and hepatoprotective effects. This compound is part of a larger group of saikosaponins, which are glycosides composed of a triterpene aglycone and one or more sugar moieties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Saikosaponin S involves several key steps:
Preparation of Aglycone: The aglycone part of this compound is typically derived from oleanolic acid. This involves oxidation and glycosylation reactions to introduce the necessary functional groups.
Glycosylation: The glycosylation step is crucial for attaching the sugar moieties to the aglycone.
Protection and Deprotection: Protecting groups are used to prevent unwanted reactions during the synthesis. These groups are later removed to yield the final product.
Industrial Production Methods: Industrial production of this compound typically involves extraction from the roots of Bupleurum species. The process includes:
Extraction: The roots are extracted using solvents such as ethanol or methanol.
Purification: The extract is purified using chromatographic techniques to isolate this compound.
Standardization: The final product is standardized to ensure consistent quality and potency.
Analyse Chemischer Reaktionen
Types of Reactions: Saikosaponin S undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can modify the aglycone part of the molecule, introducing ketone or hydroxyl groups.
Reduction: Reduction reactions can convert ketones to alcohols, altering the compound’s properties.
Substitution: Substitution reactions can replace functional groups on the aglycone or sugar moieties.
Common Reagents and Conditions:
Oxidation: Reagents such as Dess-Martin periodinane or Jones reagent are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions include modified saikosaponins with altered pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Saikosaponin S has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and triterpenoid synthesis.
Biology: this compound is studied for its effects on cellular processes, including apoptosis and cell proliferation.
Industry: this compound is used in the development of herbal medicines and dietary supplements.
Wirkmechanismus
Saikosaponin S exerts its effects through several molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and mediators by modulating the NF-κB and MAPK pathways.
Antiviral: this compound interferes with viral replication by targeting viral enzymes and host cell receptors.
Hepatoprotective: It protects liver cells by reducing oxidative stress and enhancing detoxification pathways.
Vergleich Mit ähnlichen Verbindungen
Saikosaponin S is compared with other saikosaponins such as Saikosaponin A, Saikosaponin D, and Saikosaponin B2:
Saikosaponin A: Known for its strong anti-inflammatory effects.
Saikosaponin D: Exhibits potent antitumor activity.
Saikosaponin B2: Has hepatoprotective and immunomodulatory properties
Uniqueness: this compound is unique due to its balanced pharmacological profile, combining anti-inflammatory, antiviral, and hepatoprotective effects, making it a versatile compound for various therapeutic applications.
Eigenschaften
Molekularformel |
C48H78O18 |
|---|---|
Molekulargewicht |
943.1 g/mol |
IUPAC-Name |
(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C48H78O18/c1-22-31(53)33(55)37(59)41(62-22)66-39-26(19-61-40-36(58)34(56)32(54)25(18-49)63-40)64-42(38(60)35(39)57)65-30-11-12-44(4)27(45(30,5)20-50)10-13-46(6)28(44)9-8-23-24-16-43(2,3)14-15-48(24,21-51)29(52)17-47(23,46)7/h8-9,22,25-42,49-60H,10-21H2,1-7H3/t22-,25+,26+,27+,28+,29+,30-,31-,32+,33+,34-,35+,36+,37+,38+,39+,40+,41-,42-,44-,45+,46+,47+,48+/m0/s1 |
InChI-Schlüssel |
YYHHNGWWKYBCRQ-CTIIHJDWSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@]4([C@H]([C@@]3(C)CO)CC[C@@]5([C@@H]4C=CC6=C7CC(CC[C@@]7([C@@H](C[C@]65C)O)CO)(C)C)C)C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3(C)CO)CCC5(C4C=CC6=C7CC(CCC7(C(CC65C)O)CO)(C)C)C)C)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


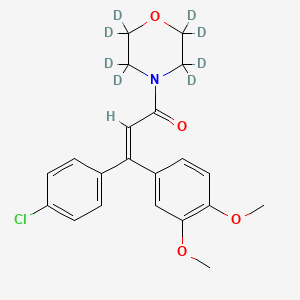


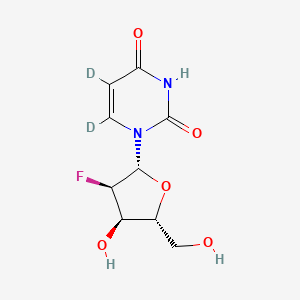
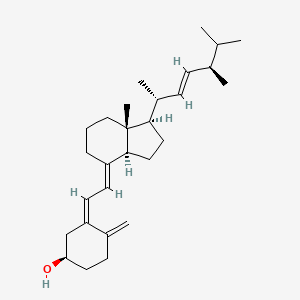
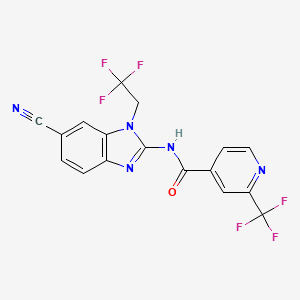

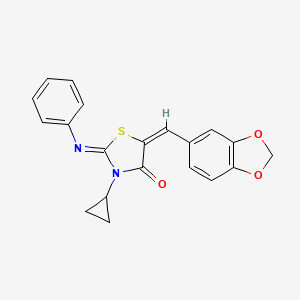
![(2Z,5Z)-3-(1H-benzimidazol-4-ylmethyl)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B15139074.png)
![(2S)-2-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B15139084.png)

![tert-butyl N-[6-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B15139098.png)
